molecular formula C13H10F3NO2 B6368763 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine CAS No. 1261940-36-6

2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine

Cat. No.: B6368763
CAS No.: 1261940-36-6
M. Wt: 269.22 g/mol
InChI Key: YSUDBHHYTKCGIM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the second position, a methoxy group at the fourth position, and a trifluoromethyl group at the fifth position of the phenyl ring attached to the pyridine core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide in aprotic solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of a nitro group yields an amine.

Scientific Research Applications

Chemistry: In chemistry, 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of trifluoromethyl and methoxy groups can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)pyridine
  • 2-Hydroxy-4-(methoxyphenyl)pyridine
  • 2-Hydroxy-4-(trifluoromethylphenyl)pyridine

Comparison: Compared to these similar compounds, 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine is unique due to the simultaneous presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-3-2-9(13(14,15)16)7-10(11)8-4-5-17-12(18)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUDBHHYTKCGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683212
Record name 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-36-6
Record name 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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